Cas no 2385469-76-9 (3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid)

3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid, 2-(4-fluorophenoxy)-3-[[(phenylmethoxy)carbonyl]amino]-
- 3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid
-
- Inchi: 1S/C17H16FNO5/c18-13-6-8-14(9-7-13)24-15(16(20)21)10-19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
- InChI Key: FSVLJANZSOPSCH-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(OC1=CC=C(F)C=C1)CNC(OCC1=CC=CC=C1)=O
3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121374-10.0g |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 10g |
$3807.0 | 2023-05-25 | ||
Enamine | EN300-121374-0.5g |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 0.5g |
$849.0 | 2023-05-25 | ||
Enamine | EN300-121374-500mg |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 500mg |
$919.0 | 2023-10-02 | ||
Enamine | EN300-121374-1000mg |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 1000mg |
$956.0 | 2023-10-02 | ||
Enamine | EN300-121374-2500mg |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 2500mg |
$1874.0 | 2023-10-02 | ||
Enamine | EN300-121374-50mg |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 50mg |
$803.0 | 2023-10-02 | ||
Enamine | EN300-121374-250mg |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 250mg |
$880.0 | 2023-10-02 | ||
Enamine | EN300-121374-2.5g |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 2.5g |
$1735.0 | 2023-05-25 | ||
Enamine | EN300-121374-0.25g |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 0.25g |
$814.0 | 2023-05-25 | ||
Enamine | EN300-121374-0.1g |
3-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenoxy)propanoic acid |
2385469-76-9 | 0.1g |
$779.0 | 2023-05-25 |
3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid Related Literature
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid
Introduction to 3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid (CAS No. 2385469-76-9)
3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2385469-76-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly the presence of a benzyloxy carbonyl group and a 4-fluorophenyl moiety, contribute to its unique chemical properties and potential therapeutic applications.
The benzyloxy carbonyl group is a well-known protective group in peptide synthesis and is often employed to prevent unwanted reactions during the synthesis of more complex molecules. Its stability under various reaction conditions makes it an invaluable tool in the hands of synthetic chemists. On the other hand, the 4-fluorophenyl ring introduces a fluorine atom, which is known to modulate the pharmacokinetic and pharmacodynamic properties of drugs. Fluorinated aromatic compounds are frequently incorporated into pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and prolong half-life.
The combination of these structural elements in 3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid suggests potential applications in the development of novel therapeutic agents. Recent studies have highlighted the importance of fluorinated compounds in drug design, particularly in the treatment of neurological disorders, cancer, and infectious diseases. The presence of both the benzyloxy carbonyl and 4-fluorophenyl groups may confer unique interactions with biological targets, making this compound a valuable scaffold for further derivatization and optimization.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are crucial steps toward understanding their biological roles. The benzyloxy carbonylamino part of the molecule indicates a potential role in amino acid derivatives or peptidomimetics, which are widely explored for their ability to mimic natural peptides and interact with specific biological receptors. The 2-(4-fluorophenoxy)propanoic acid moiety further extends the structural diversity, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive wet-lab experiments. By leveraging molecular modeling techniques, scientists can identify key interactions between 3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid and potential target proteins or enzymes. This approach has significantly accelerated the drug discovery process, allowing for rapid screening of large libraries of compounds.
The pharmaceutical industry has long recognized the importance of fluorinated compounds in drug development. Fluorine atoms can alter electronic properties, influence metabolic pathways, and enhance binding interactions with biological targets. For instance, fluoroaromatics are commonly found in antiviral and anticancer drugs due to their ability to improve drug efficacy and reduce side effects. The incorporation of a 4-fluorophenyl group into 3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid may thus enhance its therapeutic potential by improving its interaction with biological targets.
Moreover, the benzyloxy carbonyl group serves as a versatile handle for further chemical modifications. It can be selectively removed under specific conditions, allowing for the introduction of other functional groups or for linking this compound to other molecules in a library synthesis. This flexibility makes it an attractive candidate for combinatorial chemistry approaches, where large numbers of derivatives can be generated rapidly for screening purposes.
In conclusion, 3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid (CAS No. 2385469-76-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the benzyloxy carbonyl and 4-fluorophenyl moieties, offer opportunities for developing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. As computational methods continue to advance, the potential applications of this compound are likely to expand, contributing to future breakthroughs in drug discovery and development.
2385469-76-9 (3-{(benzyloxy)carbonylamino}-2-(4-fluorophenoxy)propanoic acid) Related Products
- 613658-25-6(3-(2,6-dichlorobenzenesulfonamido)benzoic acid)
- 942005-69-8(N-(2H-1,3-benzodioxol-5-yl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)
- 2320609-11-6(6-{4-(2-fluorophenyl)methylpiperazin-1-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1110897-36-3({[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate)
- 773102-69-5(2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane)
- 52774-43-3(1H-Azepine-2,3-dione, tetrahydro-1-methyl-)
- 955544-54-4(2-2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-(2-chlorophenyl)methylacetamide)
- 847395-37-3(1-(4-bromophenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)
- 302940-68-7(1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine)
- 749927-78-4(3-(4-Bromo-2-fluorophenyl)-5-methyl-1,2,4-oxadiazole)


